3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrrole derivative in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1H-pyrazol-1-yl: This compound shares a similar pyrazole ring structure but differs in the substituents attached to the ring.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another similar compound with a pyrazole ring and different functional groups.
Uniqueness
3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both pyrazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpyrazol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6-5-7(12-9(6)10(14)15)8-3-4-11-13(8)2/h3-5,12H,1-2H3,(H,14,15) |
InChI Key |
NKNXCURBHNRSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=NN2C)C(=O)O |
Origin of Product |
United States |
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